5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Properties
CAS No. |
918645-88-2 |
|---|---|
Molecular Formula |
C25H19FN2O |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-3-phenyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C25H19FN2O/c1-25(18-9-3-2-4-10-18)15-20-21(26)11-7-13-23(20)28(24(25)29)19-14-17-8-5-6-12-22(17)27-16-19/h2-14,16H,15H2,1H3 |
InChI Key |
YTJUERQPXREQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate quinoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 5-fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one against three analogs with modifications in substitution patterns or core scaffolds.
Table 1: Structural and Functional Comparison of Biquinolinone Derivatives
Fluorine Position and Electronic Effects
The 5-fluoro substitution in the target compound contrasts with the 7-fluoro analog (Table 1). For example, the 5-fluoro derivative may exhibit stronger hydrogen-bonding capacity in the quinoline ring compared to the 7-fluoro isomer, affecting interactions with biological targets like enzymes or receptors .
Substituent Steric and Lipophilic Effects
- The 3-methyl-3-phenyl group in the target compound introduces significant steric hindrance compared to the 3,3-dimethyl group in the 7-fluoro analog. This may reduce rotational freedom but enhance binding specificity in hydrophobic pockets .
- The chlorophenyl-methoxy group in the dihydroisoquinolinone analog () increases molecular weight by ~50 Da compared to the target compound, likely reducing aqueous solubility but improving membrane permeability .
Biological Activity
5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a member of the biquinoline class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has attracted attention due to its unique structural characteristics and promising therapeutic properties.
| Property | Value |
|---|---|
| CAS Number | 918645-88-2 |
| Molecular Formula | C25H19FN2O |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 5-fluoro-3-methyl-3-phenyl-1-quinolin-3-yl-4H-quinolin-2-one |
| InChI Key | YTJUERQPXREQFS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of quinoline derivatives under controlled conditions. Catalysts and specific solvents are used to optimize yields and purity, making the compound suitable for both laboratory and industrial applications.
Anticancer Properties
Research indicates that 5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).
- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cancer cell survival and proliferation pathways.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Methicillin-resistant Staphylococcus aureus | 0.5 |
The biological activity of 5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is attributed to its ability to bind to various proteins and enzymes within the cell:
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling cascades.
Study on Anticancer Effects
In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on HepG2 cells using the MTT assay. The results showed an IC50 value of approximately 25 µM, indicating potent cytotoxicity compared to untreated controls .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties against various bacterial strains. The results demonstrated that the compound exhibited strong antibacterial activity with MIC values comparable to established antibiotics like gatifloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
